molecular formula C19H32N4O2 B7036860 [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate

[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate

Cat. No.: B7036860
M. Wt: 348.5 g/mol
InChI Key: NZNLMDQCUWKYCN-UHFFFAOYSA-N
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Description

The compound [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring, a pyridine ring, and a carbamate group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of Intermediates: The piperidine and pyridine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols can replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its interactions with specific receptors and enzymes are of interest for developing treatments for diseases such as Alzheimer’s and Parkinson’s.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain and exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-methylcarbamate
  • [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate

Uniqueness

The uniqueness of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-5-20-19(24)25-14-17-8-6-7-11-23(17)13-16-9-10-18(21-12-16)22(4)15(2)3/h9-10,12,15,17H,5-8,11,13-14H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNLMDQCUWKYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1CCCCN1CC2=CN=C(C=C2)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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